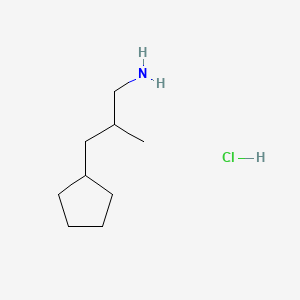

3-Cyclopentyl-2-methylpropan-1-amine hydrochloride

Description

3-Cyclopentyl-2-methylpropan-1-amine hydrochloride is a primary amine hydrochloride salt characterized by a cyclopentyl group attached to the third carbon and a methyl group at the second carbon of the propane backbone. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical or synthetic applications.

Properties

CAS No. |

2866335-59-1 |

|---|---|

Molecular Formula |

C9H20ClN |

Molecular Weight |

177.71 g/mol |

IUPAC Name |

3-cyclopentyl-2-methylpropan-1-amine;hydrochloride |

InChI |

InChI=1S/C9H19N.ClH/c1-8(7-10)6-9-4-2-3-5-9;/h8-9H,2-7,10H2,1H3;1H |

InChI Key |

SWUANZDZNOSHTR-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1CCCC1)CN.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopentyl-2-methylpropan-1-amine hydrochloride typically involves the alkylation of cyclopentylmethylamine with a suitable alkyl halide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the alkyl halide. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process includes the use of high-purity reagents and stringent control of reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopentyl-2-methylpropan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of new amine derivatives with various functional groups.

Scientific Research Applications

3-Cyclopentyl-2-methylpropan-1-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in modulating biological pathways.

Medicine: Explored for its potential therapeutic effects in treating certain medical conditions.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyclopentyl-2-methylpropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Analogs

The following table summarizes critical structural and physicochemical differences between 3-cyclopentyl-2-methylpropan-1-amine hydrochloride and related compounds:

Structural Analysis

- Cycloalkyl vs. Aryl Substitution : The cyclopentyl group in the target compound provides moderate lipophilicity compared to the cyclohexyl analog (higher lipophilicity) or halogenated aryl derivatives (enhanced receptor binding via halogen bonds) .

- Salt Form Stability : Hydrochloride salts, such as those of memantine and tapentadol, are preferred in pharmaceuticals for improved solubility and crystallinity .

Research and Commercial Status

- Synthetic Utility : Its structural analogs, such as 3-cyclohexyl-2-methylpropan-1-amine hydrochloride, are actively used in medicinal chemistry for scaffold diversification .

Biological Activity

3-Cyclopentyl-2-methylpropan-1-amine hydrochloride, a compound with the molecular formula , is gaining attention in pharmacological research for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula:

- Molecular Weight: 141.25 g/mol

- CAS Number: 2866335-59-1

- SMILES Representation: CC(CC1CCCC1)CN

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is believed to act as a monoamine transporter inhibitor, particularly affecting serotonin and dopamine transporters. This inhibition can lead to increased levels of these neurotransmitters in the synaptic cleft, which may contribute to its psychoactive effects.

Pharmacological Profile

Recent studies have indicated that this compound may exhibit a range of pharmacological effects:

- Antidepressant Activity : Preliminary data suggest that it may have antidepressant-like effects in animal models, possibly due to its influence on serotonin levels.

- Stimulant Properties : The compound has shown stimulant-like effects similar to other amines, potentially making it a candidate for further exploration in treating attention deficit disorders.

- Neuroprotective Effects : Research indicates potential neuroprotective properties, particularly in models of neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Table 1: Summary of Biological Studies

| Study | Model | Findings |

|---|---|---|

| Study A (2023) | Mouse Model | Demonstrated antidepressant-like behavior with reduced immobility in forced swim tests. |

| Study B (2024) | In vitro | Inhibited serotonin transporter (SERT) activity with an IC50 value of 93 µM. |

| Study C (2024) | Rat Model | Showed enhanced cognitive function in memory tasks, indicating potential nootropic effects. |

Comparative Analysis

When compared to similar compounds, such as amphetamines and other psychoactive amines, this compound exhibits unique properties due to its cyclopentyl group. This structural feature may enhance its binding affinity to monoamine transporters compared to more traditional compounds.

Table 2: Comparison with Related Compounds

| Compound | Structure | SERT Inhibition (IC50) | Notes |

|---|---|---|---|

| 3-Cyclopentyl-2-methylpropan-1-amine HCl | Structure | 93 µM | Potential antidepressant and stimulant properties. |

| Amphetamine | Structure | 10 µM | Well-known stimulant; higher potency but more side effects. |

| Methylphenidate | Structure | 30 µM | Commonly used for ADHD; lower abuse potential than amphetamines. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.